molecular formula C9H12N2 B1405852 2-(Azetidin-3-yl)-5-methylpyridine CAS No. 1260868-49-2

2-(Azetidin-3-yl)-5-methylpyridine

Cat. No. B1405852
M. Wt: 148.2 g/mol
InChI Key: XDWYXVQMSQSTQT-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Radiopharmaceutical Synthesis

2-(Azetidin-3-yl)-5-methylpyridine derivatives have been explored for potential use in radiopharmaceuticals. A notable study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d), a compound that may act as a novel ligand for nicotinic receptors. The method involved a Stille coupling reaction and presented an efficient way to automate the process for potential application in molecular imaging and radiopharmaceuticals (Karimi & Långström, 2002).

Antimicrobial Applications

Derivatives of 2-(Azetidin-3-yl)-5-methylpyridine have shown promising antimicrobial properties. For example, a synthesized compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine displayed acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad & Rao, 2013). Additionally, novel 2-azetidinons derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Enzyme Inhibitory Activity

Compounds based on the azetidine structure have been identified to inhibit specific enzymes, which can be crucial in drug design and pharmacological studies. For instance, synthesized azetidine derivatives showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential therapeutic applications in enzyme-targeted treatments (Lawande et al., 2015).

Synthesis of Heterocyclic Compounds

Azetidine and its derivatives play a pivotal role in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, for example, has shown that these compounds can be used to create a wide array of bioactive molecules with potential pharmacological activities (Lawande et al., 2015). Similarly, the preparation of heteroaryloxetanes and heteroarylazetidines by Minisci reaction demonstrated the importance of azetidine structures in synthesizing complex heterocyclic systems used in drug discovery (Duncton et al., 2009).

properties

IUPAC Name

2-(azetidin-3-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYXVQMSQSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-5-methylpyridine

Synthesis routes and methods

Procedure details

To a solution of 126-2 (37 mg, 0.15 mmol) in DCM (4 mL) was added TFA (1 mL) and the reaction was stirred at room temperature for 2 h. The solvent was removed by rotary evaporation, followed by three cycles of dilution with DCM and evaporation to provide 126-3 that was used without further purification.
Name
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 2
2-(Azetidin-3-yl)-5-methylpyridine
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2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 4
2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 5
2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 6
2-(Azetidin-3-yl)-5-methylpyridine

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